molecular formula C20H13ClFN3O2S2 B6479073 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 1260934-22-2

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B6479073
CAS No.: 1260934-22-2
M. Wt: 445.9 g/mol
InChI Key: HEZHPKXRSSKNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The core structure consists of a fused thiophene-pyrimidine ring system substituted at position 3 with a 4-chlorophenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 3-fluorophenyl group, introducing electronic and steric modulation critical for target binding .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2S2/c21-12-4-6-15(7-5-12)25-19(27)18-16(8-9-28-18)24-20(25)29-11-17(26)23-14-3-1-2-13(22)10-14/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZHPKXRSSKNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C20H16ClFN3O2SC_{20}H_{16}ClFN_{3}O_{2}S, with a molecular weight of approximately 463.9 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Thienopyrimidine derivatives, including the compound , exhibit antimicrobial properties primarily through the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of the thieno[3,2-d]pyrimidine moiety is crucial for this activity.

Efficacy Against Pathogens

Research has demonstrated that compounds similar to This compound show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that derivatives with similar structures have exhibited minimum inhibitory concentrations (MICs) in the range of 1 to 64 µg/mL against various strains, including Escherichia coli and Staphylococcus aureus .

Comparative Activity Table

CompoundMIC (µg/mL)Target Organisms
This compoundTBDTBD
Thienopyrimidine A16E. coli
Thienopyrimidine B32S. aureus
Thienopyrimidine C8M. tuberculosis

Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory potential of thienopyrimidine derivatives. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The compound's ability to suppress COX-1 and COX-2 activities was assessed using various assays, showing promising results .

In Vitro Studies

In vitro assays have demonstrated that certain derivatives can significantly reduce the production of prostaglandins by inhibiting COX enzymes. For example:

CompoundIC50 (µM)COX Enzyme Targeted
This compoundTBDCOX-1/COX-2
Diclofenac6.74COX-1
Celecoxib1.10COX-2

Structure–Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives is influenced by various structural modifications. Substituents on the phenyl rings and the nature of the sulfanyl group significantly affect their potency and selectivity against different pathogens.

  • Chlorine Substitution : The presence of chlorine on the phenyl ring enhances antimicrobial activity.
  • Fluoro Group : The introduction of a fluorine atom has been associated with improved anti-inflammatory properties.
  • Amido Side Chains : Variations in the amido side chains at position 3 have shown to be essential for maintaining antimicrobial efficacy .

Case Studies and Research Findings

Several studies have explored the biological activities of thienopyrimidine derivatives:

  • Antimicrobial Efficacy Study : A study evaluated various thienopyrimidines against M. tuberculosis and found significant activity with MIC values as low as 8 µg/mL for some derivatives .
  • Anti-inflammatory Activity Assessment : Another research highlighted that specific analogs could inhibit COX enzymes effectively, demonstrating potential as anti-inflammatory agents .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound is being investigated for its antimicrobial and anticancer properties . Its structural characteristics allow it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
    • Studies have shown that derivatives of thieno[3,2-d]pyrimidine can exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer’s.
  • Pharmacological Studies :
    • The compound's mechanism of action involves binding to various molecular targets, modulating their activity. This can lead to enzyme inhibition or alteration of receptor signaling pathways.
    • Recent research indicates that modifications in substituents on the thieno[3,2-d]pyrimidine core can significantly influence biological activity, enhancing its potential as a drug candidate.
  • Organic Synthesis :
    • As a versatile building block in organic synthesis, this compound is utilized in the creation of more complex molecules. It serves as a precursor for synthesizing functionalized compounds that have applications in pharmaceuticals and materials science.

Case Studies

  • Cholinesterase Inhibition :
    • In vitro studies have demonstrated that derivatives of this compound exhibit moderate inhibitory effects against AChE and butyrylcholinesterase (BChE). For example, compounds within this class showed IC50 values ranging from 10.4 μM to 24.3 μM against these enzymes, indicating potential for treating cognitive disorders.
  • Antioxidant Activity :
    • Research indicates that thieno[3,2-d]pyrimidine derivatives possess antioxidant properties that protect against oxidative stress. This suggests potential applications in conditions where oxidative damage plays a critical role.

Comparison with Similar Compounds

Structural Features :

  • Thieno[3,2-d]pyrimidin-4-one core: Provides rigidity and planar geometry, facilitating interactions with hydrophobic enzyme pockets.
  • 4-Chlorophenyl substituent : Enhances lipophilicity and may contribute to π-π stacking in biological targets.
  • Sulfanyl bridge : Improves metabolic stability compared to ether or amine linkages.

Cyclization of thiophene precursors with pyrimidine-forming agents.

Sulfanyl-acetamide coupling via nucleophilic substitution (e.g., using 2-chloroacetamide intermediates and potassium carbonate in acetone) .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name / ID Core Structure Substituents (R1/R2) Biological Activity Key Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one R1: 4-ClPh; R2: 3-FPh Under investigation
N-(3-Methyl-1H-pyrazol-5-yl) analogue (EN300-266676) Thieno[3,2-d]pyrimidin-4-one R1: 4-ClPh; R2: 3-Me-pyrazole Not reported
KuSaSch037 Thieno[2,3-b]pyridine R1: 3-FPh; R2: 4-ClPh Antiplasmodial (IC₅₀: 0.8 μM)
2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-(2-CF₃Ph)Acetamide Thieno[3,2-d]pyrimidin-4-one R1: 4-ClPh; R2: 2-CF₃Ph Anticancer (in silico predicted)
N-(4-Nitrophenyl) analogue (Compound 1) Oxadiazole-pyrimidine hybrid R1: 4-ClPh; R2: 4-NO₂Ph Antiproliferative

Key Comparative Insights

Substituent Effects on Bioactivity

  • Antiplasmodial Activity: KuSaSch037 (IC₅₀: 0.8 μM) demonstrates that replacing the thieno[3,2-d]pyrimidine core with a thieno[2,3-b]pyridine system retains potency, likely due to enhanced π-stacking with parasitic enzyme targets .
  • Fluorine vs. Trifluoromethyl : The 3-fluorophenyl group in the target compound may improve solubility compared to the 2-CF₃Ph substituent in ’s analogue, which introduces steric bulk and higher lipophilicity .

Physicochemical Properties

  • Molecular Weight : The target compound is estimated to have a molecular weight of ~470–490 g/mol, comparable to EN300-266676 (292.21 g/mol for a smaller analogue) .
  • Crystallography: Analogues like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () show planar conformations stabilized by intramolecular hydrogen bonds, suggesting similar rigidity in the target compound .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves constructing the thieno[3,2-d]pyrimidinone core via cyclization of substituted thiourea intermediates with α-ketoesters. Key steps include:
  • Sulfanyl Acetamide Coupling : React 3-(4-chlorophenyl)-4-oxothienopyrimidine with 2-mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃/DMF) to introduce the sulfanyl bridge .
  • Amide Bond Formation : Use EDC/HOBt or DCC coupling agents to attach the N-(3-fluorophenyl)acetamide moiety, ensuring minimal racemization .
  • Optimization : Employ Design of Experiments (DoE) to vary temperature, solvent (DMF vs. THF), and catalyst loading. Monitor purity via HPLC and yield gravimetrically .

Q. How can structural characterization be rigorously performed to confirm the compound’s identity?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the pyrimidinone carbonyl and acetamide NH) .
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify substituent positions, particularly the 4-chlorophenyl and 3-fluorophenyl groups .
  • HRMS : Confirm molecular formula (C₂₀H₁₄ClFN₃O₂S₂) with <2 ppm error .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., thienopyrimidine derivatives with kinase inhibition activity):
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM to identify inhibitory activity .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility/Permeability : Perform shake-flask solubility (PBS, pH 7.4) and PAMPA assays to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with:
  • Varied substituents on the phenyl rings (e.g., 4-CF₃ vs. 4-OCH₃) to probe hydrophobic interactions .
  • Replacement of the thienopyrimidinone with pyrido[2,3-d]pyrimidine to assess scaffold flexibility .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets (e.g., EGFR T790M mutant). Prioritize analogs with lower predicted binding energies .
  • Selectivity Profiling : Compare IC₅₀ values across kinase families (e.g., tyrosine vs. serine/threonine kinases) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer :
  • Purity Verification : Reanalyze disputed compounds via LC-MS to detect trace impurities (e.g., residual EDC adducts) that may skew activity .
  • Assay Standardization : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolite Screening : Use hepatic microsomes to identify active metabolites that may explain discrepancies in cellular vs. enzymatic activity .

Q. How can computational methods predict metabolic stability and toxicity early in development?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or ADMET Predictor to estimate:
  • CYP450 Metabolism : Identify vulnerable sites (e.g., sulfur atoms prone to oxidation) .
  • hERG Inhibition : Screen for cardiotoxicity risks using QSAR models .
  • Metabolite ID : Perform in silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites .

Q. What experimental approaches elucidate the compound’s mechanism of action when target profiling is inconclusive?

  • Methodological Answer :
  • Chemical Proteomics : Use immobilized compound pull-down assays with MS/MS to identify binding partners in cell lysates .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to uncover pathway enrichment (e.g., apoptosis, DNA repair) .
  • CRISPR Screening : Conduct genome-wide knockout screens to identify synthetic lethal partners .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data on analogous compounds?

  • Methodological Answer :
  • Thermal Parameter Analysis : Compare displacement parameters (B-factors) to assess conformational flexibility in disputed regions .
  • Polymorph Screening : Recrystallize the compound under varied conditions (e.g., DMSO/water vs. ethanol) to identify alternative crystal forms .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to validate experimental bond lengths/angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.